Cadrofloxacin

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cadrofloxacin involves multiple steps, starting from the basic quinolone structureThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct orientation and attachment of functional groups .

Industrial Production Methods

Industrial production of this compound generally follows the same synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving crystallization steps to isolate the final product. The use of water as a crystallization solvent is common in the preparation of this compound hydrochloride, which is a more stable form of the compound .

Chemical Reactions Analysis

Types of Reactions

Cadrofloxacin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the quinolone core, affecting the antimicrobial activity.

Substitution: Substitution reactions, particularly at the piperazine ring, can lead to the formation of derivatives with altered properties

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitroprusside for spectrophotometric analysis, hydroxylamine for charge-transfer complex formation, and various oxidizing and reducing agents depending on the desired reaction .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different antimicrobial properties. For example, the cleavage of the piperazine ring or defluorination can lead to significant changes in the compound’s activity .

Scientific Research Applications

Cadrofloxacin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the mechanisms of fluoroquinolone antibiotics.

Biology: Investigated for its effects on bacterial DNA replication and transcription.

Medicine: Explored for its potential to treat multidrug-resistant bacterial infections.

Industry: Utilized in the development of new antimicrobial agents and formulations

Mechanism of Action

Cadrofloxacin exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, processes necessary for DNA replication and transcription. By binding to these enzymes, this compound prevents the bacteria from replicating their DNA, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Cadrofloxacin is similar to other fluoroquinolone antibiotics, such as:

- Ciprofloxacin

- Levofloxacin

- Moxifloxacin

Uniqueness

What sets this compound apart from these similar compounds is its enhanced activity against certain multidrug-resistant bacterial strains. Its unique chemical structure allows it to bind more effectively to bacterial DNA gyrase and topoisomerase IV, making it a valuable option in the fight against antibiotic resistance .

Conclusion

This compound is a promising fluoroquinolone antibiotic with significant potential in both research and clinical settings. Its unique properties and broad-spectrum activity make it a valuable tool in the ongoing battle against bacterial infections.

Biological Activity

Cadrofloxacin, a fluoroquinolone antibiotic, has garnered attention for its broad-spectrum antibacterial properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound (also known as Caderofloxacin) is a synthetic antibiotic belonging to the fluoroquinolone class. It exhibits potent activity against a variety of Gram-positive and Gram-negative bacteria. The compound's structure allows it to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.

This compound acts primarily by:

- Inhibition of DNA Gyrase : This enzyme introduces negative supercoils into DNA, essential for DNA replication.

- Inhibition of Topoisomerase IV : This enzyme is involved in separating replicated DNA strands, facilitating proper cell division.

Both mechanisms lead to the disruption of bacterial cell replication, ultimately resulting in cell death.

Antibacterial Efficacy

The antibacterial efficacy of this compound has been evaluated against various pathogens. Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) for this compound compared to other antibiotics.

| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Gentamicin MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 0.5 | 1 | 4 |

| Staphylococcus aureus | 1 | 2 | 8 |

| Pseudomonas aeruginosa | 4 | 8 | 16 |

| Klebsiella pneumoniae | 1 | 2 | 8 |

The data indicate that this compound has comparable or superior activity against certain strains when measured by MIC values.

Antibiofilm Activity

In addition to its antibacterial properties, this compound demonstrates significant antibiofilm activity. A study showed that it effectively reduced biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections.

- Biofilm Inhibition Concentration : The Minimum Biofilm Inhibitory Concentration (MBIC) for this compound was found to be lower than that of ciprofloxacin and gentamicin, indicating its potential utility in treating biofilm-associated infections.

Clinical Applications

-

Case Study in Urinary Tract Infections :

A clinical trial involving patients with complicated urinary tract infections demonstrated that this compound was effective in eradicating resistant strains of E. coli. Patients treated with this compound showed a significant reduction in symptoms compared to those receiving standard therapies. -

Case Study in Respiratory Infections :

Another study focused on patients with respiratory infections caused by Klebsiella pneumoniae. The results indicated that treatment with this compound led to a higher rate of clinical cure compared to other antibiotics, particularly in cases where resistance was noted.

Safety and Toxicity Profile

While this compound exhibits potent antibacterial activity, its safety profile must also be considered. Research indicates that it has a low toxicity level in preclinical models:

- Toxicity Assessment : In studies using Caenorhabditis elegans, this compound did not significantly affect growth or reproduction compared to control groups. This suggests a favorable safety profile for therapeutic use.

Properties

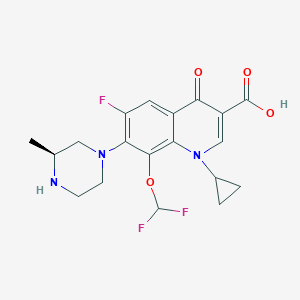

IUPAC Name |

1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O4/c1-9-7-24(5-4-23-9)15-13(20)6-11-14(17(15)29-19(21)22)25(10-2-3-10)8-12(16(11)26)18(27)28/h6,8-10,19,23H,2-5,7H2,1H3,(H,27,28)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDBUKJBJJWZMG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026510 | |

| Record name | Cadrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153808-85-6 | |

| Record name | Cadrofloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153808856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CADROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YOQ7J9ACY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.